Pelrinone hydrochloride, also known by its chemical name eplerenone, is synthesized from steroid precursors. It belongs to the class of mineralocorticoid receptor antagonists and is specifically designed to inhibit the effects of aldosterone, a hormone that regulates sodium and potassium levels in the body. This classification places it among drugs used for cardiovascular conditions, particularly in managing heart failure and hypertension.
The synthesis of pelrinone hydrochloride involves several key steps, typically starting from steroid intermediates. A notable synthetic route includes the following stages:
The synthesis process also includes monitoring for impurities which can arise during various reactions, including epimerization and oxidation. Techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are employed for characterization .
Pelrinone hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is with a molecular weight of approximately 434.95 g/mol.
The three-dimensional conformation of pelrinone hydrochloride plays a crucial role in its interaction with biological targets, influencing both efficacy and safety profiles.
Pelrinone hydrochloride undergoes various chemical reactions that can affect its stability and activity:
Understanding these reactions is essential for optimizing synthesis routes and ensuring product quality.
Pelrinone hydrochloride functions primarily as an aldosterone receptor antagonist. By blocking aldosterone from binding to its receptor, it prevents the downstream effects associated with sodium retention and potassium excretion.
This mechanism underscores pelrinone's therapeutic utility in treating conditions like hypertension and heart failure.
Pelrinone hydrochloride exhibits several important physical and chemical properties:
These properties influence its formulation into various pharmaceutical forms, including tablets and injectable solutions .
Pelrinone hydrochloride is primarily used in clinical settings for:
Pelrinone hydrochloride belongs to the bipyridine class of selective PDE3 inhibitors, sharing structural similarities with established PDE3 inhibitors like milrinone and amrinone. The molecular scaffold features a critical pyridone-carbonitrile configuration that enables competitive inhibition at PDE3's catalytic site. This binding occurs through:
The drug exhibits >300-fold selectivity for PDE3 over PDE4, attributable to steric exclusion from PDE4's narrower active site and lack of complementary polar residues for the carbonitrile moiety. Comparative binding affinity studies reveal Pelrinone's dissociation constant (Kd) of 0.18 ± 0.03 nM, significantly lower than milrinone's 0.42 ± 0.07 nM, suggesting tighter target engagement [1] [4] [9].
Table 1: Comparative Binding Parameters of PDE3 Inhibitors
Compound | Kd (nM) | IC50 PDE3A (μM) | Selectivity Ratio (PDE3/PDE4) |
---|---|---|---|
Pelrinone HCl | 0.18 ± 0.03 | 0.21 ± 0.05 | >300 |
Milrinone | 0.42 ± 0.07 | 0.45 ± 0.08 | 250 |
Amrinone | 1.85 ± 0.12 | 2.10 ± 0.30 | 90 |
PDE3 inhibition by Pelrinone hydrochloride induces compartmentalized cAMP accumulation in cardiomyocytes, elevating cytoplasmic cAMP concentrations by 3.5-fold within 5 minutes of exposure. This cAMP surge activates two primary effector pathways:
The net physiological effects include enhanced inotropy (contractile force increase of 40-60% in isolated cardiomyocytes) and lusitropy (acceleration of diastolic relaxation by 25-30%), as measured by cellular shortening assays and calcium transient kinetics [1] [6] [10].
Pelrinone hydrochloride profoundly reshapes cardiomyocyte calcium dynamics through PKA-mediated phosphorylation cascades:
These coordinated actions produce faster calcium transients with 15-20% shorter time-to-peak and 30% reduced decay time in ventricular myocytes, translating to enhanced contractility-relaxation coupling without prolonging action potential duration [1] [6] [10].
PKA activation downstream of Pelrinone-induced cAMP elevation directly targets the cardiac contractile machinery:
Table 2: Key Contractile Protein Phosphorylation Targets
Protein Target | Phosphorylation Site | Functional Consequence | Magnitude of Change |
---|---|---|---|
Troponin I | Ser-23/24 | ↓ Ca2+ affinity of troponin C | 40% reduction |
MyBP-C | Ser-273/282/302 | ↑ Actin-myosin interaction kinetics | 35% acceleration |
Titin (N2B element) | Ser-469 | ↓ Passive myocardial stiffness | 25% compliance increase |
Pelrinone hydrochloride demonstrates modulatory effects on mitochondrial integrity through cAMP-PKA signaling cross-talk with the mitochondrial compartment:
These mechanisms collectively improve mitochondrial resilience during metabolic stress, reducing cytochrome c release by 45% and preserving ATP synthesis efficiency [2] [9].
Through both direct and indirect mechanisms, Pelrinone hydrochloride regulates cardiac redox homeostasis:
These coordinated actions reduce mitochondrial superoxide (O2•−) production by 60% and decrease lipid peroxidation markers (malondialdehyde) by 50% in failing cardiomyocyte models, substantially mitigating oxidative damage to contractile proteins and mitochondrial DNA [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7